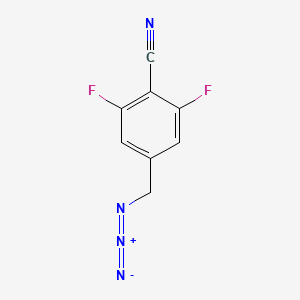

4-Azidomethyl-2,6-difluorobenzonitrile

Description

4-Azidomethyl-2,6-difluorobenzonitrile is a fluorinated aromatic compound featuring an azidomethyl substituent at the para position of the benzonitrile core. This structure combines electron-withdrawing groups (fluorine and nitrile) with a reactive azide moiety, making it valuable in click chemistry applications, particularly in Huisgen cycloaddition reactions. Its synthesis typically involves nucleophilic substitution or azide-alkyne coupling strategies.

Properties

Molecular Formula |

C8H4F2N4 |

|---|---|

Molecular Weight |

194.14 g/mol |

IUPAC Name |

4-(azidomethyl)-2,6-difluorobenzonitrile |

InChI |

InChI=1S/C8H4F2N4/c9-7-1-5(4-13-14-12)2-8(10)6(7)3-11/h1-2H,4H2 |

InChI Key |

SUHIECZUTZAADK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)CN=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence primarily details 4-Amino-2,6-difluorobenzonitrile (CAS RN: 207297-92-5), a structural analog with an amino group instead of azidomethyl. Below is a comparative analysis based on available data and inferred properties:

Table 1: Key Properties of 4-Azidomethyl-2,6-difluorobenzonitrile and Structural Analogs

Key Differences:

- Functional Groups: The azidomethyl group in the target compound introduces reactivity toward copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the amino group in 4-Amino-2,6-difluorobenzonitrile is more suited for nucleophilic aromatic substitution (SNAr) or coupling reactions .

- Stability: Azides are thermally sensitive and require careful handling (e.g., storage at low temperatures), while amino-substituted analogs are generally more stable but may require protection from oxidation.

- Applications: The azidomethyl derivative is pivotal in bioconjugation and material science, whereas the amino variant is used in pharmaceutical intermediates or ligand synthesis.

Research Findings and Limitations

- Synthetic Routes: While 4-Amino-2,6-difluorobenzonitrile is commercially available, the azidomethyl analog’s synthesis would likely involve substituting a bromomethyl or chloromethyl precursor with sodium azide. No specific protocols were cited in the evidence.

- Safety Concerns: Azides pose explosion risks under certain conditions, necessitating stringent safety protocols compared to amino-substituted analogs.

- Evidence Gaps : The provided materials lack data on this compound’s spectral data (NMR, IR), solubility, or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.